![molecular formula C19H20Cl6N2O B14004806 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol CAS No. 60625-59-4](/img/structure/B14004806.png)
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is a complex organic compound with the molecular formula C19H20Cl6N2O . This compound is characterized by its multiple chlorine atoms and the presence of both amino and phenol functional groups. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol involves multiple steps. The synthetic route typically starts with the preparation of the intermediate compounds, followed by their combination under specific reaction conditions. Industrial production methods may involve the use of specialized equipment to ensure the purity and yield of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of new derivatives.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol is utilized in several scientific research fields:
Chemistry: It is used as a reagent in various chemical reactions and studies.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications.
Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.
Industry: It is used in the production of specialized materials and chemicals.
Mecanismo De Acción
The mechanism by which 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of certain pathways, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
When compared to similar compounds, 4-[[4-(Bis(3-chloropropyl)amino)-2-chloro-phenyl]methylideneamino]-2,6-dichloro-phenol stands out due to its unique combination of functional groups and chlorine atoms. Similar compounds include:
- 4-[[4-(Bis(3-chloropropyl)amino)-3-methoxy-phenyl]methylideneamino]-2,6-dibromo-phenol
- Other derivatives with variations in the substituents on the phenyl ring These compounds share some chemical properties but differ in their specific reactivity and applications.
Propiedades
Número CAS |
60625-59-4 |
|---|---|
Fórmula molecular |
C19H20Cl6N2O |
Peso molecular |
505.1 g/mol |
Nombre IUPAC |
4-[[4-[bis(3-chloropropyl)amino]-2-chlorophenyl]methylideneamino]-2,6-dichlorophenol;hydrochloride |
InChI |
InChI=1S/C19H19Cl5N2O.ClH/c20-5-1-7-26(8-2-6-21)15-4-3-13(16(22)11-15)12-25-14-9-17(23)19(27)18(24)10-14;/h3-4,9-12,27H,1-2,5-8H2;1H |
Clave InChI |
LFVCWKZAPSPLLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N(CCCCl)CCCCl)Cl)C=NC2=CC(=C(C(=C2)Cl)O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


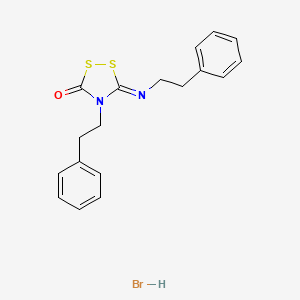
![Acetamide, 2-amino-N-cyclohexyl-N-[(cyclohexylamino)carbonyl]-](/img/structure/B14004725.png)
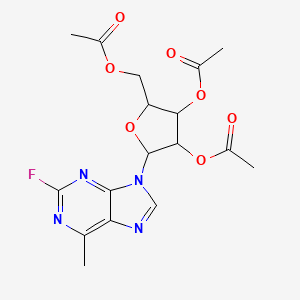
![2-[2-(2-Carboxypropan-2-yl)phenyl]-2-methylpropanoic acid](/img/structure/B14004743.png)
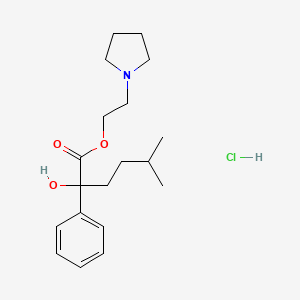


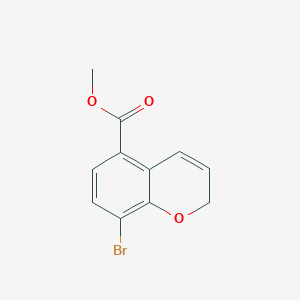

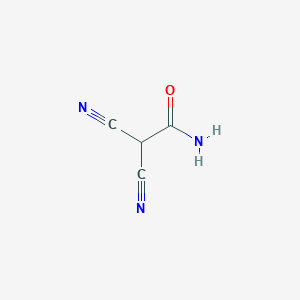
![4-chloro-6-methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B14004778.png)
![6,7,8,9-Tetrahydro-5h-benzo[7]annulen-5-ylidenepropanedinitrile](/img/structure/B14004785.png)
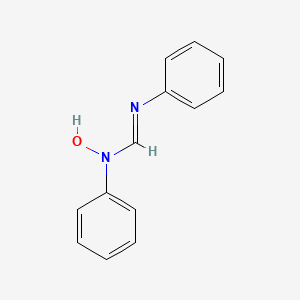
![Ethyl N-[6-amino-4-(5-diethylaminopentan-2-ylamino)-5-nitro-(pyridin-2-YL)]carbamate](/img/structure/B14004798.png)
